An In-depth Technical Guide to 7-Methoxybenzofuran-3(2H)-one (CAS No. 7169-37-1): A Key Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 7-Methoxybenzofuran-3(2H)-one (CAS No. 7169-37-1): A Key Scaffold in Modern Drug Discovery
Introduction: Unveiling the Potential of a Versatile Benzofuranone
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzofuranone core is a prominent member of this class, and within this family, 7-Methoxybenzofuran-3(2H)-one stands out as a particularly valuable building block. Its strategic methoxy substitution and reactive keto-functionality make it a versatile starting material for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This guide provides an in-depth technical overview of 7-Methoxybenzofuran-3(2H)-one, intended for researchers, scientists, and drug development professionals. We will delve into its chemical properties, a robust synthetic protocol, comprehensive characterization methods, and its applications in the pursuit of novel therapeutics.
Physicochemical Properties: A Foundation for Application
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and biological screening. The key properties of 7-Methoxybenzofuran-3(2H)-one are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7169-37-1 | |
| Molecular Formula | C₉H₈O₃ | |
| Molecular Weight | 164.16 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 82-86 °C | |
| Boiling Point | 300.8 °C at 760 mmHg (predicted) | |
| Density | 1.262 g/cm³ (predicted) | |
| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate. | |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. |
Synthesis of 7-Methoxybenzofuran-3(2H)-one: A Step-by-Step Protocol
The synthesis of 7-Methoxybenzofuran-3(2H)-one can be efficiently achieved through a multi-step sequence starting from commercially available precursors. The following protocol is based on established methodologies for the synthesis of related benzofuranones and is designed to be a reliable and reproducible procedure.
Synthetic Workflow Overview
Caption: Synthetic pathway for 7-Methoxybenzofuran-3(2H)-one.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate
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Rationale: This initial step involves a Williamson ether synthesis to couple the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde with an acetate moiety. Acetone is a suitable solvent, and potassium carbonate acts as a mild base to deprotonate the phenol.
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To a stirred solution of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).
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Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
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Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield ethyl 2-(2-formyl-6-methoxyphenoxy)acetate.
Step 2: Synthesis of 2-(2-Formyl-6-methoxyphenoxy)acetic acid
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Rationale: The ethyl ester is saponified to the corresponding carboxylic acid, which is the direct precursor for the subsequent cyclization reaction. A mixture of water and ethanol is used as the solvent to ensure the solubility of both the ester and the sodium hydroxide.
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Dissolve the ethyl 2-(2-formyl-6-methoxyphenoxy)acetate (1 equivalent) in a mixture of ethanol and water.
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Add sodium hydroxide (2 equivalents) and reflux the mixture for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
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Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-(2-formyl-6-methoxyphenoxy)acetic acid.
Step 3: Synthesis of 7-Methoxybenzofuran-3(2H)-one
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Rationale: This is the key intramolecular cyclization step. Acetic anhydride serves as both the solvent and a dehydrating agent, while sodium acetate acts as a base to facilitate the condensation reaction, likely proceeding through a Perkin-like mechanism.
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A mixture of 2-(2-formyl-6-methoxyphenoxy)acetic acid (1 equivalent), anhydrous sodium acetate (1.5 equivalents), and acetic anhydride (5-10 volumes) is heated to reflux.
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Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and pour it into ice-water with vigorous stirring to hydrolyze the excess acetic anhydride.
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Extract the product with ethyl acetate.
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 7-Methoxybenzofuran-3(2H)-one.
Comprehensive Characterization: Ensuring Purity and Identity
The unambiguous identification and confirmation of the purity of 7-Methoxybenzofuran-3(2H)-one are crucial for its use in subsequent research. The following spectroscopic data are characteristic of the compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.
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Aromatic Protons: The three protons on the benzene ring will appear as a multiplet in the aromatic region (typically δ 6.8-7.5 ppm). The specific splitting pattern will depend on their coupling with each other.
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Methylene Protons (-CH₂-): The two protons of the methylene group in the furanone ring will appear as a singlet at approximately δ 4.6 ppm.
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Methoxy Protons (-OCH₃): The three protons of the methoxy group will give a sharp singlet at around δ 3.9 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
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Carbonyl Carbon (C=O): The ketone carbonyl carbon will be the most downfield signal, typically appearing around δ 195-205 ppm.
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Aromatic Carbons: The six carbons of the benzene ring will resonate in the region of δ 110-160 ppm. The carbon attached to the methoxy group and the carbon fused to the furanone ring will be at the lower and higher ends of this range, respectively.
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Methylene Carbon (-CH₂-): The methylene carbon will appear at approximately δ 70-80 ppm.
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Methoxy Carbon (-OCH₃): The methoxy carbon will give a signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present.
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Carbonyl Stretch (C=O): A strong, sharp absorption band will be observed in the region of 1710-1730 cm⁻¹, characteristic of a five-membered ring ketone.
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Aromatic C=C Stretch: Medium to weak absorptions will be present in the 1450-1600 cm⁻¹ region.
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C-O Stretch: Bands corresponding to the ether and ester C-O stretches will be found in the 1000-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 164, corresponding to the molecular weight of C₉H₈O₃.
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Key Fragmentation Pathways: Common fragmentation patterns for benzofuranones involve the loss of CO, CH₃, and OCH₃ groups.
Caption: Plausible mass spectrometry fragmentation of 7-Methoxybenzofuran-3(2H)-one.
Applications in Drug Discovery and Medicinal Chemistry
The 7-Methoxybenzofuran-3(2H)-one scaffold is a cornerstone in the synthesis of a variety of biologically active compounds. Its utility stems from the ease with which the C2 position can be functionalized, leading to a diverse library of derivatives.
Caption: The 7-Methoxybenzofuran-3(2H)-one core as a scaffold for diverse bioactive compounds.
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Anticancer Agents: Numerous studies have demonstrated the potential of benzofuranone derivatives as anticancer agents. For instance, derivatives synthesized from this scaffold have shown potent activity as tubulin polymerization inhibitors, a validated target in cancer therapy.
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Antimicrobial and Antiparasitic Agents: The benzofuranone core has been incorporated into molecules with significant antimicrobial and antiparasitic properties. This highlights its potential in addressing infectious diseases.
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Enzyme Inhibitors: The structural features of 7-Methoxybenzofuran-3(2H)-one make it an attractive starting point for the design of various enzyme inhibitors, which are crucial in the treatment of a wide range of diseases.
Conclusion
7-Methoxybenzofuran-3(2H)-one is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and the diverse biological activities of its derivatives underscore its importance for researchers in the field. This guide has provided a comprehensive technical overview, from synthesis to application, to empower scientists to effectively utilize this key scaffold in their research endeavors. The continued exploration of new synthetic transformations and biological applications of 7-Methoxybenzofuran-3(2H)-one is expected to yield novel therapeutic agents for a multitude of diseases.
References
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NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g]BENZOPYRAN-7-ONE. (n.d.). Retrieved from [Link]
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Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved from [https://www.mdpi.com/1420-3049/22/1/102]([Link]
